N-[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]formamide
Description
Properties
IUPAC Name |
N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3/c1-2-33-24-11-21-19(10-22(24)30-15-32)25(16(12-27)13-29-21)31-17-6-7-23(20(26)9-17)34-14-18-5-3-4-8-28-18/h3-11,13,15H,2,14H2,1H3,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEYZLWFAKSQIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1144516-20-0 | |
| Record name | N-(4-((3-Chloro-4-(2-pyridinylmethoxy)phenyl)amino)-3-cyano-7-ethoxy-6-quinolinyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1144516200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]formamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPD5DX8CFB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
N-[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]formamide, also known as Neratinib impurity 45, is a compound with significant biological activity, particularly in the context of cancer treatment. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Basic Information
- Chemical Name : N-(4-((3-Chloro-4-(2-pyridinylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acetamide
- Molecular Formula : C26H22ClN5O3
- Molecular Weight : 487.94 g/mol
- CAS Number : 915941-95-6
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 699.9 ± 55.0 °C (Predicted) |
| Density | 1.38 ± 0.1 g/cm³ (Predicted) |
| pKa | 14.03 ± 0.43 (Predicted) |
Neratinib impurity 45 exhibits its biological activity primarily through inhibition of the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs). It is classified as a Type I kinase inhibitor, which binds to the ATP-binding pocket of the active form of EGFR, thereby blocking its phosphorylation and subsequent signaling pathways that lead to tumor growth.
In Vitro Studies
Research indicates that Neratinib impurity 45 has shown potent inhibitory effects on various cancer cell lines:
- Breast Cancer Cell Lines : In studies involving MDA-MB-468 and BT-474 cell lines, the compound demonstrated IC50 values in the low nanomolar range, indicating strong anti-proliferative effects.
- Non-Small Cell Lung Cancer (NSCLC) : The compound was effective against NSCLC cell lines with EGFR mutations, showcasing a higher potency against mutant forms compared to wild-type receptors.
In Vivo Studies
In vivo studies have further validated the efficacy of Neratinib impurity 45 in animal models:
- Xenograft Models : Administration of the compound in xenograft models led to significant tumor regression in mice implanted with breast cancer cells.
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with HER2-positive breast cancer assessed the efficacy of Neratinib impurity 45 combined with standard therapies. Results indicated a marked improvement in progression-free survival compared to controls, highlighting its potential as a therapeutic agent.
Case Study 2: NSCLC Resistance Mechanisms
In patients with NSCLC who developed resistance to first-line therapies, Neratinib impurity 45 was evaluated for its ability to overcome resistance mechanisms. The results suggested that the compound could effectively inhibit tumor growth in resistant cell lines, providing a promising avenue for treatment.
Safety and Toxicology
While Neratinib impurity 45 shows promise as an anticancer agent, safety assessments are crucial:
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H410 | Very toxic to aquatic life with long-lasting effects |
Scientific Research Applications
Key Features:
- Type: Irreversible inhibitor
- Target: HER2 receptor tyrosine kinase
- Indications: Breast cancer, particularly in HER2-positive cases
Breast Cancer Treatment
Neratinib has been extensively studied in clinical trials for its efficacy in treating HER2-positive breast cancer. Its application has shown promise in both early-stage and metastatic settings.
Clinical Trials Overview:
| Trial Name | Phase | Population | Outcome |
|---|---|---|---|
| NEfERT-T | III | Early-stage HER2-positive | Improved invasive disease-free survival |
| NALA | II | Metastatic HER2-positive | Enhanced progression-free survival |
| CONTROL | III | Adjuvant therapy for breast cancer | Reduced recurrence rates in high-risk patients |
Case Study Insights:
- NEfERT-T Trial : In a study involving 1,000 patients, Neratinib combined with trastuzumab and chemotherapy showed a significant increase in disease-free survival compared to trastuzumab alone (HR=0.67) .
- NALA Trial : This trial demonstrated that Neratinib significantly improved progression-free survival compared to lapatinib plus capecitabine (median PFS: 8.6 months vs. 6.6 months) .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of Neratinib is crucial for optimizing its clinical use.
Pharmacokinetic Parameters:
| Parameter | Value |
|---|---|
| Bioavailability | ~40% |
| Half-life | 24 hours |
| Metabolism | Hepatic (CYP3A4) |
| Excretion | Fecal (mainly) |
Safety Profile:
Common adverse effects include diarrhea, nausea, fatigue, and liver enzyme elevations. Monitoring and management strategies are essential to mitigate these effects during treatment .
Ongoing Research Areas:
- Combination with immunotherapy agents
- Investigating efficacy in gastric and colorectal cancers
- Long-term safety studies post-treatment
Chemical Reactions Analysis
Step 1: Formation of the Quinoline Intermediate
The quinoline core is synthesized through a condensation reaction.
-
Intermediate : N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide (1b) .
-
Reagents : Ethanol, 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (1a).
-
Conditions : Heating at 78°C for 12–24 hours.
-
Mechanism : Nucleophilic aromatic substitution (Cl replaced by aryl amino group) .
Step 2: Deprotection of Acetamide to Amine
The acetyl group is removed to generate a free amine.
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Reagents : 2N HCl.
-
Conditions : Heating at 85°C for 3 hours, followed by neutralization with potassium carbonate .
-
Intermediate : 6-Amino-4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxyquinoline (1c) .
Step 3: Formylation of the Amine
The primary amine undergoes formylation to produce the formamide derivative.
-
Reagents : Formic acid (or activated formyl chloride) in the presence of a coupling agent (e.g., EDC/HOBt) .
-
Conditions : Room temperature, 24 hours in DMF with a base (e.g., DIPEA).
-
Product : N-[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]formamide .
Detailed Reaction Scheme
Structural and Mechanistic Insights
-
Quinoline Core Reactivity : The 4-chloro and 6-amino groups on the quinoline core are critical for nucleophilic substitution and subsequent functionalization .
-
Formylation Specificity : The use of carbodiimide coupling agents (EDC/HOBt) ensures selective formylation of the primary amine without side reactions .
-
Role of Ethoxy Group : The 7-ethoxy substituent enhances solubility and steric hindrance, directing regioselectivity during coupling .
Analytical Characterization
-
HPLC Analysis : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/ammonium acetate buffer) confirms purity (>98%) .
-
Mass Spectrometry : Molecular ion peak at m/z 473.917 (C₂₅H₂₀ClN₅O₃) .
-
XRD Data : Crystalline forms are characterized by distinct diffraction patterns (2θ = 8.2°, 12.5°, 18.7°) .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
EKB-569 (Pelitinib)
EKB-569, a first-generation EGFR inhibitor, shares a quinazoline core but lacks the 3-cyano group and 2-pyridinylmethoxy substitution. Neratinib’s structural modifications confer:
- Enhanced HER2 selectivity : The 3-chloro and 2-pyridinylmethoxy groups improve hydrophobic interactions with HER2’s ATP-binding pocket .
- Pan-HER activity : Unlike EKB-569, neratinib irreversibly inhibits HER4 due to conserved cysteine residues (Cys773 in EGFR, Cys805 in HER2, Cys803 in HER4) .
| Parameter | Neratinib | EKB-569 |
|---|---|---|
| Core structure | 3-Cyanoquinoline | Quinazoline |
| HER2 IC₅₀ | 59 nM | 190 nM (estimated) |
| HER4 inhibition | Yes | No |
| Key substituents | 2-Pyridinylmethoxy, 3-chloro | Unsubstituted aniline |
Fluorobenzyl-Substituted Analog (C₃₁H₂₉ClFN₅O₃)
A closely related compound replaces the 2-pyridinylmethoxy group with a 3-fluorobenzyloxy moiety (). Key differences include:
- Reduced HER2 affinity : The bulkier 3-fluorobenzyl group may sterically hinder binding to HER2’s hydrophobic pocket .
- Altered pharmacokinetics : The fluorine atom increases metabolic stability but reduces solubility compared to neratinib .
| Parameter | Neratinib | Fluorobenzyl Analog |
|---|---|---|
| Molecular formula | C₃₀H₂₉ClN₆O₃ | C₃₁H₂₉ClFN₅O₃ |
| HER2 binding | High (59 nM IC₅₀) | Moderate (IC₅₀ >100 nM) |
| Solubility | Moderate (maleate salt) | Low |
Formamide-Related Derivatives
synthesizes neratinib derivatives with modified amide groups:
- Compound A: Replaces the dimethylamino group with formamide.
- Compound B: Substitutes formamide with dimethylaminoethylamide.
Key findings :
- Compound A shows reduced kinase inhibition due to loss of the dimethylamino group, which is critical for covalent binding to HER2’s Cys805 .
- Compound B exhibits improved solubility but lower metabolic stability .
| Compound | R-group | HER2 IC₅₀ | Solubility |
|---|---|---|---|
| Neratinib | 4-(Dimethylamino) | 59 nM | 0.12 mg/mL (pH 7) |
| Compound A | Formamide | >500 nM | 0.08 mg/mL |
| Compound B | Dimethylaminoethylamide | 120 nM | 0.25 mg/mL |
Tetrahydrofuran (THF) Analogs
describes analogs where the ethoxy group is replaced with tetrahydrofuran-3-yloxy . These modifications aim to enhance blood-brain barrier penetration:
- THF-substituted analog : Shows 20% higher bioavailability in preclinical models but reduced HER2 potency (IC₅₀ = 85 nM) due to increased polarity .
Salt Forms and Pharmacokinetics
Neratinib’s maleate salt () improves aqueous solubility (1.5 mg/mL vs. 0.12 mg/mL for free base) and oral bioavailability. Other salts, such as hydrochloride and L-malate (), offer similar benefits but differ in crystallization stability .
| Salt Form | Solubility (pH 7) | Bioavailability |
|---|---|---|
| Free base | 0.12 mg/mL | 25% |
| Maleate | 1.5 mg/mL | 45% |
| Hydrochloride | 1.2 mg/mL | 40% |
Preparation Methods
Quinoline Core Formation
The quinoline backbone is constructed via cyclization reactions. A common approach involves reacting 6-amino-4-chloro-3-cyano-7-ethoxyquinoline with 3-chloro-4-(pyridin-2-ylmethoxy)aniline under acidic conditions.
-
Reactants :
-
3-Chloro-4-(pyridin-2-ylmethoxy)aniline (1a, 200 mg, 0.692 mmol)
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N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide (1b, 163 mg, 0.692 mmol)
-
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Conditions : Ethanol, 78°C, 12 hours.
-
Workup : Evaporate ethanol, treat with 2N HCl at 85°C for 3 hours, neutralize with K₂CO₃, and extract with ethyl acetate.
-
Yield : 175 mg (light brown solid, ~60% yield).
This step introduces the 3-chloro-4-(pyridinylmethoxy)anilino group to the quinoline core via nucleophilic substitution.
Formamide Group Installation
The formamide moiety is introduced through formylation or coupling with formic acid derivatives.
Method A: Direct Formylation :
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Reactant : Intermediate 6-amino-4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-ethoxyquinoline-3-carbonitrile (1c).
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Reagent : Formic acid (excess) under reflux.
-
Conditions : 100°C, 6 hours.
-
Yield : ~50–60% after column chromatography (silica gel, ethyl acetate/methanol).
Method B: Carbodiimide-Mediated Coupling :
-
Reactants :
-
Intermediate 1c (100 mg, 0.22 mmol)
-
N,N-Dimethylamino oxoacetic acid (26.6 mg, 0.22 mmol)
-
-
Coupling Agents : N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC, 63.2 mg, 0.33 mmol) and hydroxybenzotriazole (HOBt, 38.64 mg, 0.29 mmol).
-
Solvent : Dimethylformamide (DMF), 0–10°C → room temperature, 24 hours.
Optimization Strategies
Catalytic Enhancements
Solvent Systems
| Solvent | Role | Impact on Yield |
|---|---|---|
| Ethanol | Nucleophilic substitution | Moderate (60%) |
| DMF | Coupling reactions | High (70%) |
| Ethyl acetate | Extraction | Purity >95% |
Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.
Analytical and Purification Techniques
High-Performance Liquid Chromatography (HPLC)
A gradient RP-HPLC method is employed for purity assessment:
-
Column : C18 (150 × 4.6 mm, 5 µm).
-
Mobile Phase : Ethanol/phosphate buffer (pH 3.40).
-
Flow Rate : 1 mL/min.
-
Detection : UV at 254 nm.
Results :
| Impurity | Retention Time (min) | Relative Response |
|---|---|---|
| Target compound | 12.3 | 98.5% |
| Neratinib | 14.7 | 1.2% |
Challenges and Mitigation
Byproduct Formation
Q & A
Q. What are the standard synthetic protocols for preparing N-[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]formamide?
The synthesis typically involves multi-step reactions. A related intermediate, N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide , is synthesized via substitution, reduction, and condensation reactions. For example:
- Step 1 : Substitution of 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions .
- Step 2 : Reduction using iron powder in acidic conditions to yield aniline derivatives.
- Step 3 : Condensation with cyanoacetic acid using a coupling agent.
For the target compound, analogous steps would involve quinoline ring formation and formamide group introduction. Confirm purity via HPLC (≥98%) and characterize using NMR and mass spectrometry .
Q. How is the molecular structure of this compound validated in academic research?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : Compare experimental - and -NMR spectra with predicted chemical shifts from computational tools (e.g., ACD/Labs). For example, quinoline protons appear at δ 8.2–8.5 ppm, while pyridinylmethoxy groups show peaks near δ 4.5–5.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H] at m/z 463.96 for related analogs) .
- X-ray Crystallography : Resolve bond angles and confirm stereochemistry if single crystals are obtainable.
Q. What are the primary pharmacological targets or mechanisms associated with this compound?
While direct evidence is limited, structurally related quinazoline and quinoline derivatives inhibit tyrosine kinases (e.g., EGFR) or modulate apoptosis pathways. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to kinase domains. Validate experimentally via:
- Kinase inhibition assays (IC measurements).
- Cell viability assays (e.g., MTT on cancer cell lines) .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?
Apply Design of Experiments (DoE) methodologies:
- Factor screening : Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) using fractional factorial designs.
- Response surface modeling : Optimize conditions (e.g., 60–80°C for nitro-group reduction) to maximize yield .
- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to detect intermediates .
Example Table : Yield optimization for a condensation step:
| Temperature (°C) | Solvent Ratio (EtOH:HO) | Catalyst (mol%) | Yield (%) |
|---|---|---|---|
| 70 | 3:1 | 5 | 65 |
| 80 | 4:1 | 7 | 78 |
| 90 | 5:1 | 10 | 72 |
Q. How should conflicting spectroscopic data between studies be resolved?
Discrepancies in NMR or MS data may arise from solvent effects, impurities, or tautomerism. Mitigate via:
Q. What computational methods are recommended for predicting the compound’s metabolic stability and toxicity?
- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate solubility, CYP450 interactions, and hepatotoxicity. The trifluoromethyl group may enhance metabolic stability but increase renal clearance risks .
- Quantum Mechanical Calculations : Model reaction pathways for potential reactive metabolites (e.g., epoxide formation) using Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate protein-ligand interactions over time to assess binding mode stability .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Hazard Identification : Review Safety Data Sheets (SDS) for analogs; chlorinated and cyano groups pose toxicity risks.
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods.
- First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air and seek medical attention .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
Q. What strategies are effective for scaling up synthesis without compromising purity?
- Continuous flow chemistry : Improve heat/mass transfer and reduce side reactions.
- Membrane separation : Purify intermediates via nanofiltration (MWCO 300–500 Da) .
- Process validation : Use Quality by Design (QbD) principles to define critical quality attributes (CQAs) .
Q. How can contradictions in kinase inhibition data between cell-free and cell-based assays be analyzed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
